molecular formula C13H11ClF3NO B192941 (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL CAS No. 209414-27-7

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL

Cat. No. B192941
M. Wt: 289.68 g/mol
InChI Key: KEMUGFRERPPUHB-LBPRGKRZSA-N
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Description

“(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL” is a biochemical used for proteomics research . It has a molecular formula of C13H11ClF3NO and a molecular weight of 289.68 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H11ClF3NO . Unfortunately, the specific 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a melting point of 134-136°C and a predicted boiling point of 425.1±45.0 °C . Its density is 1.46 and it’s slightly soluble in Chloroform, DMSO, and Methanol . It’s stored at a temperature of 2-8°C and protected from light .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Reactivity with 1,3-Dicarbonyl Derivatives : 1-Amino-2,3-diphenylcyclopropenium ions, a class of compounds similar to (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL, react with 1,3-dicarbonyl derivatives like 1,3-diketones to produce cyclopentadienols. This reaction is influenced by the basicity of amino groups and substituent bulkiness (Yoshida, Tamai, Ogata, & Matsumoto, 1988).

  • Synthesis of Triazole Derivatives : Compounds featuring structures similar to the queried chemical have been used in the synthesis of triazole derivatives. These derivatives have been characterized using techniques like X-ray diffraction, IR, and NMR (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

  • Catalysis in Conjugated Enynes Synthesis : Ytterbium(III) triflate catalyzes the ring opening of 1-cyclopropyl-2-propyn-1-ols, similar to the queried compound, for the efficient synthesis of conjugated enynes (Rao, Zhang, Sze, & Chan, 2009).

  • Synthesis of Trifluoromethylated Cyclopropane Derivatives : Compounds like (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL are involved in the preparation of trifluoromethylated cyclopropane derivatives, showcasing their utility in synthetic organic chemistry (Kasai, Maeda, Furuno, & Hanamoto, 2012).

  • Enantioselective Alkynylation : The asymmetric alkynylation of chloral using chiral amino alcohol-based ligands, leading to chiral trichloromethyl propargyl alcohols, demonstrates the potential utility of similar compounds in asymmetric synthesis (Jiang & Si, 2004).

Material Science and Polymer Chemistry

  • Polyimide Optical Materials : Trifluoromethyl groups, present in the queried compound, affect the optical properties of polyimides. Studies on diamine monomers with trifluoromethyl groups have shown their significance in developing novel polyimide optical materials (Xing, Wang, Gao, & Jiang, 2011).

  • Thermally Stable Polyimides : The asymmetric fluorinated aromatic diamines, akin to the compound , have been used to synthesize thermally stable polyimides, illustrating the chemical's relevance in the field of high-performance polymers (Bu, Zhang, Li, Li, Gong, & Yang, 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

(2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMUGFRERPPUHB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175119
Record name (2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL

CAS RN

209414-27-7
Record name (αS)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209414-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Efavirenz aminoalcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2-amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name EFAVIRENZ AMINOALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3E01963ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
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(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
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(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
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(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
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(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL
Reactant of Route 6
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL

Citations

For This Compound
4
Citations
CJS Heck, AN Hamlin, NN Bumpus - Molecular Pharmacology, 2019 - ASPET
Efavirenz (EFV), a widely used antiretroviral drug, is associated with idiosyncratic hepatotoxicity and dyslipidemia. Here we demonstrate that EFV stimulates the activation in primary …
Number of citations: 7 molpharm.aspetjournals.org
T Ichikawa, H Tsujino, T Miki, M Kobayashi… - Xenobiotica, 2018 - Taylor & Francis
The purpose of this study is to investigate the heteroactivation mechanism of CYP3A4 by efavirenz, which enhances metabolism of midazolam in vivo, in terms of its binding to CYP3A4 …
Number of citations: 6 www.tandfonline.com
CJS Heck - 2019 - jscholarship.library.jhu.edu
The cytochrome P450 monooxygenase enzymes have been demonstrated to play a role in the metabolism of ~75% of FDA-approved drugs. Though generally thought to facilitate …
Number of citations: 0 jscholarship.library.jhu.edu
市川友彦, イチカワトモヒコ - 2018 - ir.library.osaka-u.ac.jp
薬物間相互作用 (drug-drug interaction: DDI) は, 複数の薬物を併用した際に各々の薬物が相互に影響を及ぼすことを指し, 臨床上では薬効が変化することで予想しない副作用が現れることが大きな…
Number of citations: 4 ir.library.osaka-u.ac.jp

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